molecular formula C14H12BrNO2 B315903 4-[(3-Bromobenzyl)amino]benzoic acid

4-[(3-Bromobenzyl)amino]benzoic acid

Cat. No.: B315903
M. Wt: 306.15 g/mol
InChI Key: AXQVARVJGFLCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Bromobenzyl)amino]benzoic acid is a synthetic small molecule belonging to the class of 4-(benzylamino)benzoic acid derivatives. These compounds are synthesized via reductive amination, a robust and widely applied reaction for carbon-nitrogen bond formation between carbonyl compounds and amines . This method typically involves the reaction of 4-aminobenzoic acid (PABA) with a suitably substituted benzaldehyde, such as 3-bromobenzaldehyde, followed by reduction with a reagent like sodium borohydride . As a derivative of para -aminobenzoic acid (PABA), a vital nutrient and building block for folate synthesis in many pathogens, this compound is of significant interest in medicinal chemistry . The structural motif of 4-(benzylamino)benzoic acid has been identified as a promising scaffold in pharmaceutical research. Specifically, analogs within this chemical class have demonstrated moderate to promising antibacterial activity against various pathogenic bacterial strains, as well as anticancer activity against cell lines such as Non-Small Cell Lung Cancer (A549) and Small Cell Lung Cancer (H69) . The incorporation of the bromine atom on the benzyl ring is a common strategy in drug design to influence the molecule's lipophilicity, electronic properties, and potential bioactivity through steric effects . Researchers are exploring these derivatives as potential cytotoxic and antimicrobial agents, leveraging the PABA scaffold's high specificity and the fact that it is dispensable in humans, which could lead to selective therapeutic effects . The compound is presented as a building block for further chemical exploration and biological evaluation. For Research Use Only (RUO). Not for human or veterinary use.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-[(3-bromophenyl)methylamino]benzoic acid

InChI

InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-16-13-6-4-11(5-7-13)14(17)18/h1-8,16H,9H2,(H,17,18)

InChI Key

AXQVARVJGFLCSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility: The benzylamino group in this compound allows for modular derivatization, as seen in azetidinone and thiazolidinone analogs .
  • Biological Relevance : Bromine’s lipophilicity may enhance blood-brain barrier penetration, making it valuable in CNS-targeting drugs .
  • Spectroscopic Differentiation : Bromine’s deshielding effect in NMR and distinct IR stretches (C-Br ~560 cm⁻¹) aid structural characterization compared to chlorine or nitro analogs .

Preparation Methods

Nucleophilic Substitution with Protected Intermediates

The carboxylic acid group in 4-aminobenzoic acid is often protected as a methyl ester to prevent unwanted side reactions. For example, methyl 4-aminobenzoate reacts with 3-bromobenzyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds via an SN2 mechanism, with the amino group acting as a nucleophile. Deprotection of the ester using aqueous HCl yields the final product.

Key conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Yield: 65–78%.

Phase Transfer Catalysis (PTC) Enhancements

The use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction rates by facilitating interactions between hydrophilic and hydrophobic reactants. In one protocol, TBAB increased the yield of the amination step by 15% compared to uncatalyzed reactions.

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling reactions offer a versatile route for constructing the C–N bond between 3-bromobenzyl groups and aminobenzoic acid derivatives.

Buchwald-Hartwig Amination

This method employs palladium catalysts to couple aryl halides with amines. For 4-[(3-Bromobenzyl)amino]benzoic acid, methyl 4-aminobenzoate reacts with 3-bromobenzyl bromide using Pd(dppf)Cl₂ as the catalyst and cesium carbonate as the base. The reaction is conducted in a mixed solvent system (e.g., dioxane/water) under nitrogen atmosphere.

Optimized parameters :

  • Catalyst loading: 3–5 mol%

  • Temperature: 110°C

  • Time: 4–6 hours

  • Yield: 85–92%.

Suzuki-Miyaura Adaptations

While traditionally used for C–C bond formation, Suzuki-Miyaura coupling has been adapted for amination by substituting boronic acids with amine derivatives. For example, 3-bromobenzylboronic acid couples with 4-nitrobenzoic acid , followed by nitro group reduction to yield the target compound.

Reductive Amination Pathways

Reductive amination offers a route to construct the benzylamine linkage from aldehyde and amine precursors.

Aldehyde Intermediate Synthesis

3-Bromobenzaldehyde is condensed with 4-aminobenzoic acid in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via imine formation, followed by reduction to the amine.

Critical factors :

  • Solvent: Methanol or ethanol

  • pH: 6–7 (buffered with acetic acid)

  • Yield: 70–82%.

Iron-Powder-Mediated Reduction

A patented method reduces 4-nitro-[(3-bromobenzyl)amino]benzoic acid using iron powder and ammonium chloride under reflux. This one-pot synthesis avoids costly catalysts and achieves yields up to 90%.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, cost, and scalability of each method:

MethodCatalyst SystemYield (%)Cost IndexScalability
Direct AminationNone or TBAB65–78LowModerate
Buchwald-HartwigPd(dppf)Cl₂85–92HighHigh
Reductive AminationNaCNBH₃ or Fe powder70–90ModerateHigh

Key insights :

  • Palladium-catalyzed methods offer the highest yields but require expensive catalysts.

  • Iron-mediated reductions are cost-effective and scalable, making them suitable for industrial production.

  • Phase transfer catalysts improve reaction kinetics in direct amination but require precise stoichiometry.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization using solvents like ethyl acetate/hexane. The target compound exhibits a melting point of 182–184°C, confirmed by differential scanning calorimetry.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, 1H, Ar–H), 7.29 (d, 1H, Ar–H), 3.88 (s, 3H, OCH₃).

  • IR : Peaks at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H).

Industrial Applications and Challenges

Scalability of Palladium-Based Methods

While Pd-catalyzed reactions achieve high yields, catalyst recovery remains a challenge. Recent advances in immobilized palladium catalysts (e.g., Pd on carbon) reduce costs by enabling reuse.

Environmental Considerations

Iron-mediated methods generate ferroso-ferric oxide as a byproduct, which can be repurposed in metallurgy, enhancing sustainability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(3-Bromobenzyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Bromination of a benzoic acid precursor at the meta-position using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions .
  • Step 2: Introduction of the benzylamino group via nucleophilic substitution or reductive amination. For example, coupling 3-bromobenzylamine with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the final product.

Critical Factors:

  • Temperature control during bromination to avoid polybromination byproducts.
  • Solvent choice (e.g., DMF for amidation) to enhance reaction efficiency .
  • Analytical validation via HPLC or NMR to confirm purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the aromatic protons (δ 7.2–8.1 ppm), benzylamino group (δ 4.3–4.5 ppm), and carboxylic acid (δ 12–13 ppm). Use deuterated DMSO for solubility .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 336.02 (C14H11BrNO2) with isotopic patterns matching bromine .
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity and detect impurities .

Data Interpretation Tips:

  • Compare experimental NMR shifts with computed spectra (e.g., using PubChem or NIST data) .
  • Monitor for residual solvents (e.g., DMF) in mass spectra .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis of this compound?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning parameters. Input HKLF 5 format for twinned data .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence (<5% difference) .
  • Case Example: If the benzyl group exhibits disorder, split occupancy refinement (PART command in SHELXL) can model alternative conformers .

Key Considerations:

  • High-resolution data (≤0.8 Å) improves model accuracy.
  • Compare with analogous structures (e.g., 3-bromo-4-methylbenzoic acid derivatives) to validate bond lengths/angles .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain bioactivity .
    • Synthesize sodium or potassium salts of the carboxylic acid group for aqueous compatibility .
  • Assay Design:
    • Pre-equilibrate solutions at physiological pH (7.4) to avoid precipitation.
    • Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .

Data Contradiction Analysis:

  • Discrepancies in IC50 values may arise from aggregation; use TEM or fluorescence quenching to confirm monomeric states .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory applications). Parameterize the bromine atom with AM1-BCC charges .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from analogues (e.g., 4-fluoro-2-phenylbenzoic acid derivatives) .

Validation Steps:

  • Compare predicted vs. experimental binding affinities (RMSD ≤2.0 Å).
  • Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes .

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